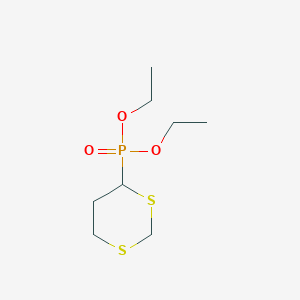
Phosphonicacid,P-1,3-dithian-2-yl-,diethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is a chemical compound with the molecular formula C8H17O3PS2 and a molecular weight of 256.32 g/mol . . This compound is characterized by the presence of a phosphonic acid group attached to a 1,3-dithiane ring, with two ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester typically involves the reaction of 1,3-dithiane with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 1,3-dithiane, followed by the addition of diethyl phosphite . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, influencing their activity. The 1,3-dithiane ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: Similar in structure but may have different substituents.
(1,3-Dithian-2-yl)trimethylsilane: Contains a trimethylsilyl group instead of the phosphonic acid group.
Uniqueness
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is unique due to its combination of a phosphonic acid group and a 1,3-dithiane ring. This structure imparts specific chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C8H17O3PS2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-1,3-dithiane |
InChI |
InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-5-6-13-7-14-8/h8H,3-7H2,1-2H3 |
InChI Key |
KCZICHLPHFUQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCSCS1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















